3-Octylthieno[3,2-b]thiophene
Overview
Description
3-Octylthieno[3,2-b]thiophene is an alkyl thiophene derivative .
Synthesis Analysis
It has been synthesized by the reaction of 3-bromothiophene with octylmagnesium bromide . More details about its synthesis can be found in the paper titled "Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials" .Molecular Structure Analysis
The molecular formula of 3-Octylthieno[3,2-b]thiophene is C14H20S2 . Its structure includes a thieno[3,2-b]thiophene unit, which is a type of thiophene, a five-membered aromatic ring with one sulfur atom . More details about its molecular structure can be found in the paper titled "Molecular Structure‐Property Relationships of the Asymmetric…" .Physical And Chemical Properties Analysis
3-Octylthieno[3,2-b]thiophene has a molecular weight of 252.4 g/mol. It has a high resonance energy and high π-electron density. It has a planar structure and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .Scientific Research Applications
Summary of the Application
3-Octylthieno[3,2-b]thiophene is used as a building block for organic electronic and optoelectronic materials . These materials are the focus of intense research due to their use as organic semiconductors, which find applications as transistors, solar cells, organic light emitting diodes (OLED), etc .
Methods of Application or Experimental Procedures
The synthesis of 3-alkylthieno[3,2-b]thiophenes, including 3-Octylthieno[3,2-b]thiophene, was reduced to two steps in good yields, through the preparation of the mono ketone, i.e. 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction . This method provides an easy access with good yields to the preparation of 3-alkylthieno[3,2-b]thiophenes .
Results or Outcomes
The electropolymers of 3-alkylthieno[3,2-b]thiophenes on indium tin oxide (ITO) indicated that as the alkyl chains became longer, the polymers provide a more hydrophobic layer with contact angle (CA) up to 107° . This suggests that 3-Octylthieno[3,2-b]thiophene could potentially be used to create hydrophobic layers in electronic devices.
Safety And Hazards
Future Directions
Thiophene-based compounds, including 3-Octylthieno[3,2-b]thiophene, are emerging as important building blocks for future organic electronic materials and functional supramolecular chemistry . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
properties
IUPAC Name |
6-octylthieno[3,2-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20S2/c1-2-3-4-5-6-7-8-12-11-16-13-9-10-15-14(12)13/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHJPXMMAUKSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CSC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Octylthieno[3,2-b]thiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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